(3S)-2-Hydroxy-3-methylpentanoic acid
Description
Background and Significance within Biochemical Systems
(3S)-2-Hydroxy-3-methylpentanoic acid is fundamentally linked to the metabolism of the essential branched-chain amino acid, L-isoleucine. smolecule.com It is an organic acid derivative generated when its corresponding keto-acid, 2-keto-3-methylvaleric acid (KMVA), is reduced. healthmatters.io This metabolic conversion is a key step in the isoleucine oxidation pathway. healthmatters.io The relationship is stereochemically specific; the (2S,3S) stereoisomer of the hydroxy acid is directly related to L-isoleucine, while the (2S,3R) form corresponds to L-allo-isoleucine. smolecule.com
The compound's primary significance lies in its role as an indicator of metabolic health. While found in trace amounts in the blood and urine of healthy individuals, its levels become significantly elevated in patients with Maple Syrup Urine Disease (MSUD). foodb.ca MSUD is an inherited disorder affecting the catabolism of branched-chain amino acids, leading to the accumulation of these amino acids and their corresponding keto- and hydroxy-acids. smolecule.comhealthmatters.io Therefore, monitoring the levels of 2-hydroxy-3-methylpentanoic acid isomers is vital for the diagnosis and study of this condition. smolecule.com Beyond human metabolism, related isomers of the compound have also been identified in other organisms, including the tobacco plant (Nicotiana tabacum), grapes (Vitis vinifera), and baker's yeast (Saccharomyces cerevisiae), suggesting a broader biological presence. nih.govnih.gov
Historical Perspectives in Discovery and Early Academic Research
The discovery and early research on 2-hydroxy-3-methylpentanoic acid are intrinsically tied to the clinical investigation of Maple Syrup Urine Disease (MSUD). Early studies of this metabolic disorder focused on identifying the accumulating metabolites responsible for the disease's characteristic sweet-smelling urine and severe neurological symptoms. healthmatters.io Researchers identified 2-hydroxy-3-methylpentanoic acid as one of the key organic acids that build up in affected individuals.
Initial investigations established that this compound, also known as 2-hydroxy-3-methylvaleric acid (HMVA), was generated from the metabolism of L-isoleucine. healthmatters.io It was determined that in MSUD, the enzymatic defect leads to a buildup of 2-keto-3-methylvaleric acid, which is then shunted into an alternative pathway and reduced to 2-hydroxy-3-methylpentanoic acid, possibly by the action of lactate (B86563) dehydrogenase. healthmatters.iofoodb.ca Early analytical work focused on developing methods, such as chromatography, to separate and quantify the different stereoisomers, which was crucial for understanding their distinct metabolic origins and clinical relevance. smolecule.com
Current Research Frontiers and Unresolved Questions
Contemporary academic research on this compound and its related isomers continues to build upon its established role as a biomarker. smolecule.com A primary frontier is its application in the detailed study of metabolic disorders beyond simple diagnosis, exploring how its concentration correlates with disease severity and neurological dysfunction in MSUD. healthmatters.io Its utility is also being explored in nutritional science to understand the dietary impact on amino acid metabolism. smolecule.com
Several unresolved questions drive current academic inquiry. While the accumulation of this and other metabolites is known to be toxic in MSUD, the precise molecular mechanisms of this toxicity are not fully understood. Research is ongoing to determine how this compound interacts with other metabolites and cellular components to contribute to the neurological damage seen in patients. smolecule.com Further investigation is needed to fully map its metabolic interactions and to explore any potential biological roles it may have outside of its function as a metabolic byproduct. smolecule.comfoodb.ca
Scope and Objectives of Academic Inquiry
The academic study of this compound encompasses several key objectives. A central goal is to fully elucidate its role within the broader network of lipid and amino acid metabolism. foodb.ca This includes understanding the regulation of its formation and its subsequent metabolic fate.
A major practical objective is to refine its use as a clinical biomarker. smolecule.com This involves developing more precise analytical techniques to differentiate between its four stereoisomers—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—as their individual concentrations can provide more nuanced information about specific metabolic disruptions. healthmatters.io Furthermore, researchers aim to leverage this compound to investigate the metabolic capabilities of various microorganisms, such as yeasts, which naturally produce it. nih.gov This could yield insights applicable to biotechnology and food science. smolecule.com Ultimately, the overarching scope is to use this molecule as a tool to gain a deeper understanding of fundamental biochemical pathways and their dysfunction in disease.
Data Tables
Table 1: Physicochemical Properties of 2-Hydroxy-3-methylpentanoic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | nih.govfda.govscbt.com |
| Molecular Weight | 132.16 g/mol | nih.govscbt.comsigmaaldrich.com |
| IUPAC Name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | nih.gov |
| InChIKey | RILPIWOPNGRASR-CRCLSJGQSA-N | nih.gov |
| SMILES | CCC@HC@HO | nih.gov |
| Classification | Hydroxy fatty acid | smolecule.com |
Table 2: Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid
| Stereoisomer | Common Name / Synonym | Metabolic Precursor | Key Association | Source |
| (2S,3S) | L-Isoleucic acid | L-Isoleucine | Metabolite of L-isoleucine | smolecule.com |
| (2R,3R) | D-Isoleucic acid | 2-Keto-3-methylvaleric acid | Elevated in MSUD | smolecule.comnih.gov |
| (2S,3R) | erythro-isomer | L-allo-isoleucine | Metabolite of L-allo-isoleucine | smolecule.com |
| (2R,3S) | (2R,3S)-HMVA | 2-Keto-3-methylvaleric acid | Stereoisomer generated from isoleucine metabolism | healthmatters.ionih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5?/m0/s1 |
InChI Key |
RILPIWOPNGRASR-ROLXFIACSA-N |
Isomeric SMILES |
CC[C@H](C)C(C(=O)O)O |
Canonical SMILES |
CCC(C)C(C(=O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Intermediacy of 3s 2 Hydroxy 3 Methylpentanoic Acid
Precursor Identification and Metabolic Origin
The metabolic journey of (3S)-2-Hydroxy-3-methylpentanoic acid begins with the essential amino acid L-isoleucine. Its formation is a direct consequence of the catabolic breakdown of isoleucine, positioning it as a key intermediate in this pathway.
Role within Branched-Chain Amino Acid Metabolism
This compound is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. The catabolism of these essential amino acids is a crucial process for energy homeostasis and protein turnover. nih.gov The initial steps of BCAA catabolism are shared among the three amino acids and primarily occur in skeletal muscle due to the low activity of the initial enzyme in the liver. youtube.com
The direct precursor to this compound is (3S)-3-methyl-2-oxopentanoic acid , also known as (S)-α-keto-β-methylvaleric acid (KMVA). hmdb.cahealthmatters.io This α-keto acid is generated from L-isoleucine through a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT) . youtube.com In this reaction, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and (3S)-3-methyl-2-oxopentanoic acid. The accumulation of this hydroxy acid is notably observed in individuals with maple syrup urine disease (MSUD), a genetic disorder characterized by a deficiency in the enzyme complex responsible for the further breakdown of branched-chain α-keto acids. hmdb.cahmdb.ca
Connections to Central Carbon Metabolism
The catabolism of isoleucine, and by extension the metabolic pathway involving this compound, is directly connected to central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle . Following its formation from L-isoleucine, (3S)-3-methyl-2-oxopentanoic acid is typically destined for oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDH) . This irreversible, rate-limiting step commits the carbon skeleton to further breakdown. nih.gov
The action of BCKDH on (3S)-3-methyl-2-oxopentanoic acid yields acetyl-CoA and propionyl-CoA. nih.gov While acetyl-CoA can directly enter the TCA cycle, propionyl-CoA is converted in a series of enzymatic steps to succinyl-CoA, another TCA cycle intermediate. This conversion provides a direct anaplerotic route, replenishing the pool of TCA cycle intermediates and contributing to cellular energy production. youtube.com Therefore, the metabolic pathway that generates the precursor to this compound is an important contributor to the central energy-generating pathways of the cell.
Elucidation of Enzymatic Transformations in Biosynthesis
The formation of this compound from its α-keto acid precursor is a reductive process. The key enzymatic activities involved are dehydrogenases acting in a reductive capacity and, more broadly within the isoleucine catabolic pathway, hydrolases that process related intermediates.
Dehydrogenase-Mediated Steps
The conversion of (3S)-3-methyl-2-oxopentanoic acid to this compound involves the reduction of a ketone to a hydroxyl group. This reaction is catalyzed by a dehydrogenase/reductase. While the specific enzyme responsible for this conversion in all organisms is not definitively established, evidence points towards the involvement of lactate (B86563) dehydrogenase (LDH) or other similar oxidoreductases. hmdb.cahealthmatters.io Lactate dehydrogenases are known to catalyze the reversible conversion of pyruvate (B1213749) to lactate, and some isoforms exhibit broader substrate specificity, enabling them to act on other α-keto acids, including branched-chain α-keto acids. hmdb.ca
The primary dehydrogenase complex in the main catabolic pathway of isoleucine is the branched-chain α-keto acid dehydrogenase complex (BCKDH) . However, its role is the oxidative decarboxylation of (3S)-3-methyl-2-oxopentanoic acid to form acyl-CoA derivatives, not its reduction to a hydroxy acid. nih.gov The formation of this compound represents a side reaction or an alternative metabolic fate for the α-keto acid precursor, particularly when the BCKDH complex is impaired.
Reductase-Mediated Steps
The enzymatic reduction of the keto group of (3S)-3-methyl-2-oxopentanoic acid is the pivotal step in the formation of this compound. This reaction is catalyzed by an NADH or NADPH-dependent reductase. In some contexts, this activity is referred to as 2-keto-3-methylvalerate reductase . The stereochemistry of the resulting hydroxyl group is dependent on the specific enzyme involved.
In certain microorganisms, dedicated 2-keto acid reductases have been identified that can act on branched-chain α-keto acids. For example, engineered LeuA (2-isopropylmalate synthase) has been shown to have some activity on (S)-2-keto-3-methylvalerate, although it is a minor substrate. nih.gov The efficiency of such reductases can be a key determinant in the production of the corresponding hydroxy acids.
| Enzyme/Complex | Role in Relation to this compound |
| Branched-Chain Aminotransferase (BCAT) | Catalyzes the formation of the precursor, (3S)-3-methyl-2-oxopentanoic acid, from L-isoleucine. |
| Lactate Dehydrogenase (LDH) (or similar reductases) | Believed to catalyze the reduction of (3S)-3-methyl-2-oxopentanoic acid to this compound. |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Catalyzes the main catabolic fate of the precursor, leading to acetyl-CoA and propionyl-CoA, thus competing with the formation of the hydroxy acid. |
Hydrolase-Mediated Steps
There is no direct evidence to suggest that a hydrolase is involved in the conversion of (3S)-3-methyl-2-oxopentanoic acid to this compound. This conversion is a reduction reaction, which involves the addition of a hydride ion, not the addition of water (hydrolysis). wikipedia.org
However, hydrolases play a crucial role in the broader catabolic pathway of isoleucine, acting on intermediates downstream of the BCKDH-catalyzed reaction. For instance, after the formation of acyl-CoA derivatives, the pathway involves hydration and hydrolysis steps. One such enzyme is enoyl-CoA hydratase , which catalyzes the hydration of a double bond in an acyl-CoA intermediate. In Pseudomonas putida, an enoyl-CoA hydratase is responsible for the hydration of tiglyl-CoA, an intermediate in isoleucine degradation. nih.gov
Regulation of Biosynthetic Flux
The biosynthesis of this compound is not an independent pathway but rather a part of the broader metabolic network of L-isoleucine degradation. The regulation of its formation, therefore, is controlled by the complex mechanisms that govern the flux through the BCAA catabolic pathway.
The synthesis of enzymes involved in the degradation of branched-chain amino acids is tightly controlled at the genetic and transcriptional level to maintain amino acid homeostasis.
In bacteria, the genes encoding the enzymes for BCAA degradation are often organized into operons, such as the bkd operon. asm.org The expression of this operon is controlled by transcriptional regulators. For instance, in Saccharopolyspora erythraea, the transcriptional regulator PccD negatively controls the bkd operon. asm.org Deletion of the pccD gene leads to a significant increase in the transcription of the bkd operon. asm.org Other regulators in bacteria include BkdR, which can act as a leucine-responsive activator or repressor, and CodY, which represses the bkd operon in response to nutritional conditions. asm.org
In mammals, the regulation is also complex. The transcription factor EB (TFEB) has been shown to regulate the catabolism of BCAAs by controlling the expression of branched-chain amino acid transaminase 1 (BCAT1), a key enzyme in the initial step of BCAA degradation. nih.govresearchgate.net Another transcription factor, Krüppel-like factor 15 (KLF15), is also known to regulate BCAT. youtube.com Hormones can also influence the expression of genes in this pathway. For example, thyroid hormone can induce, while glucocorticoids can repress, the expression of the kinase that regulates the key enzyme complex in the pathway. nih.govcapes.gov.br
Beyond transcriptional control, the activity of the enzymes in the BCAA catabolic pathway is modulated by allosteric regulation and post-translational modifications. A crucial control point is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from BCAAs. nih.govresearchgate.net
The activity of the BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle. nih.gov The complex is inactivated by phosphorylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase kinase (BCKDK). nih.govnih.gov Conversely, a phosphatase, PPM1K (also known as PP2Cm), activates the BCKDH complex by dephosphorylating it. youtube.com
The BCKDK itself is subject to allosteric regulation. The branched-chain α-keto acids, including the precursor to this compound, α-keto-β-methylvalerate, are potent inhibitors of the kinase. nih.govdartmouth.edu This creates a feedback mechanism where the accumulation of these keto acids inhibits the kinase, leading to the activation of the BCKDH complex and their own degradation.
Comparative Biosynthesis Across Biological Domains
The formation of this compound is a conserved process linked to isoleucine metabolism, but the specific routes and their significance can vary between different biological kingdoms.
In many bacteria, the degradation of L-isoleucine begins with its conversion to the corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid, by a branched-chain aminotransferase (BCAT). researchgate.net This α-keto acid is then oxidatively decarboxylated by the BCKDH complex to form 2-methylbutyryl-CoA. researchgate.net The genes for these enzymes are often clustered in the bkd operon. asm.org this compound can be formed as a side product through the reduction of (S)-α-keto-β-methylvaleric acid. This compound has been identified in microorganisms such as Saccharomyces cerevisiae. nih.gov In some bacteria, the catabolism of L-isoleucine can also lead to the production of 2-methylbutanoic acid. researchgate.net
Table 1: Key Enzymes in the Microbial Catabolism of L-Isoleucine
| Enzyme | Substrate | Product |
| Branched-chain aminotransferase (BCAT) | L-Isoleucine, α-ketoglutarate | (S)-α-keto-β-methylvaleric acid, L-glutamate |
| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | (S)-α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA |
| Lactate dehydrogenase (or similar reductase) | (S)-α-keto-β-methylvaleric acid | This compound |
Plants are capable of synthesizing branched-chain amino acids de novo. nih.gov The catabolism of L-isoleucine in plants follows a similar pathway to that in other organisms. The first committed step in isoleucine biosynthesis is the deamination of threonine by threonine deaminase. nih.gov The degradation pathway involves enzymes such as dihydroxyacid dehydratase, which catalyzes the conversion of 2,3-dihydroxy-3-methylvalerate to 2-keto-3-methylvalerate. researchgate.net
This compound has been reported to be present in various plants, including tobacco (Nicotiana tabacum) and grapes (Vitis vinifera). nih.govnih.gov In Arabidopsis thaliana, a partial deficiency in isoleucine biosynthesis has been shown to decrease the transcript levels of genes involved in the BCAA degradation pathway. nih.gov
Table 2: Occurrence of this compound in Selected Plant Species
| Plant Species | Common Name |
| Nicotiana tabacum | Tobacco |
| Vitis vinifera | Grape |
In mammals, the catabolism of branched-chain amino acids primarily occurs in skeletal muscle, followed by the liver. youtube.comnih.gov The initial step is the reversible transamination of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate, catalyzed by branched-chain aminotransferase (BCAT). nih.gov This reaction requires pyridoxal (B1214274) 5'-phosphate as a cofactor. nih.gov
The resulting α-keto-β-methylvalerate is then transported to the mitochondria where it undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govresearchgate.net This multi-enzyme complex converts α-keto-β-methylvalerate into α-methylbutyryl-CoA. wikipedia.org this compound is formed from the reduction of α-keto-β-methylvalerate, a reaction that can be catalyzed by enzymes such as lactate dehydrogenase. nih.gov The main catabolic pathway of isoleucine continues with the conversion of α-methylbutyryl-CoA through several steps to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. youtube.comwikipedia.org
Enzymology of 3s 2 Hydroxy 3 Methylpentanoic Acid Synthesis and Interconversion
Isolation and Purification Strategies for Relevant Enzymes
The isolation and purification of enzymes responsible for the synthesis of (3S)-2-Hydroxy-3-methylpentanoic acid are foundational steps for their detailed characterization. These enzymes, typically reductases or dehydrogenases, are often sourced from microbial cells or engineered expression systems like E. coli. nih.gov The primary goal is to separate the target enzyme from other cellular components to achieve high purity.
A typical purification protocol involves several stages:
Cell Lysis: The process begins with the disruption of cells to release the intracellular contents, including the enzyme of interest. This can be achieved through mechanical methods (e.g., sonication, French press) or non-mechanical methods (e.g., enzymatic lysis with lysozyme). nih.gov
Clarification: The crude lysate is clarified by centrifugation or filtration to remove cell debris, insoluble proteins, and nucleic acids.
Fractionation and Chromatography: This is the most critical stage, where various chromatographic techniques are employed to separate the target enzyme based on its specific physicochemical properties.
Ion-Exchange Chromatography (IEC): This technique separates proteins based on their net charge. It is a highly effective method for purifying enzymes like dehydrogenases from complex mixtures. researchgate.netnih.gov For instance, in related enzyme purifications, columns are washed and the target protein is eluted using a salt gradient, such as ammonium (B1175870) formate. researchgate.net
Affinity Chromatography: This method exploits the specific binding affinity of the enzyme for a particular ligand (e.g., a substrate analog or cofactor) immobilized on a chromatographic matrix. It often provides the highest degree of purification in a single step.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is often used as a final polishing step to remove aggregates and remaining contaminants.
The purity of the enzyme at each step is monitored by techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), and the enzymatic activity is quantified through specific assays.
Characterization of Enzyme Active Sites and Cofactor Requirements
The active site is the region of the enzyme where the substrate binds and the chemical reaction occurs. For the enzymes that synthesize this compound, typically from its precursor 2-keto-3-methylvaleric acid, the active site architecture is precisely structured to bind both the substrate and a necessary cofactor. hmdb.ca These enzymes are commonly alcohol dehydrogenases (ADHs) that require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP) as a cofactor for the reduction reaction. cuvillier.demdpi.com The reduced forms, NADH or NADPH, serve as the hydride donors. cuvillier.de
Spectroscopic techniques are invaluable for probing the interactions between an enzyme and its substrate. UV/Visible spectroscopy is frequently used in kinetic assays to monitor the reaction progress. cuvillier.de The oxidation or reduction of the nicotinamide cofactors (NADH/NADPH) can be directly observed by a change in absorbance at 340 nm. This change is directly proportional to the rate of substrate conversion, allowing for the calculation of key kinetic parameters. cuvillier.de
More advanced spectroscopic methods can provide structural details of the enzyme-substrate complex:
Fluorescence Spectroscopy: Can be used to monitor conformational changes in the enzyme upon substrate or cofactor binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic-level structure of the active site and the binding mode of the substrate.
X-ray Crystallography: Although it requires the enzyme to be crystallized, this technique yields a high-resolution, three-dimensional structure of the active site, revealing the precise orientation of the substrate and catalytic residues.
Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in an enzyme's active site. By systematically replacing residues suspected of being involved in substrate binding or catalysis and then analyzing the kinetic and structural properties of the resulting mutant enzymes, researchers can establish clear structure-function relationships. nih.gov For example, mutations in the active site loops can dramatically alter an enzyme's substrate specificity and catalytic efficiency, sometimes leading to a complete switch in the preferred reaction. nih.gov This approach is crucial for identifying the residues that confer stereoselectivity, ensuring the specific production of the (3S) isomer.
Reaction Mechanism Elucidation for Enzymes Catalyzing this compound Transformations
The enzymatic synthesis of this compound involves the stereospecific reduction of the prochiral ketone, 2-keto-3-methylvaleric acid. hmdb.ca The reaction mechanism is a hydride transfer from the cofactor (NADH or NADPH) to the carbonyl carbon of the substrate, facilitated by key amino acid residues in the active site that polarize the carbonyl group and stabilize the transition state.
Enzymes are masters of stereochemistry, often producing a single stereoisomer with high fidelity. The stereospecificity of the reduction reaction is determined by the precise geometric arrangement of the substrate and cofactor within the active site. The "3-contact point model" is a classic explanation for how enzymes differentiate between enantiomers or prochiral faces of a substrate. mdpi.com The active site provides at least three points of interaction that lock the substrate into a single, productive orientation, ensuring that the hydride is delivered to only one face of the carbonyl group, thus yielding the specific (3S) stereoisomer. For both (S)-HMG-CoA and (R)-HMG-CoA, specific enzymes can distinguish between the diastereomers, with one acting as a substrate and the other often acting as a competitive inhibitor. nih.gov
Kinetic characterization provides quantitative data on an enzyme's performance. The key parameters are the Michaelis-Menten constant (Kₘ), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vₘₐₓ), which indicates the enzyme's catalytic rate under saturating substrate concentrations. cuvillier.de These values are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. cuvillier.de
Inhibitor studies are used to further probe the reaction mechanism and identify molecules that can modulate enzyme activity. For dehydrogenases, this can include studying the effect of product inhibition or using substrate analogs. Competitive inhibitors, which bind to the active site and compete with the substrate, are particularly informative. In analogous enzyme systems, it has been shown that one stereoisomer of a substrate can act as a competitive inhibitor for the enzyme that processes the other stereoisomer. nih.gov For example, (R)-HMG-CoA competitively inhibits HMG-CoA reductase, which acts on (S)-HMG-CoA. nih.gov
Table 1: Example Kinetic Parameters for Alcohol Dehydrogenase (ADH) with Various Ketone Substrates This table presents representative data for ADHs acting on ketones similar in structure to the precursor of this compound, illustrating typical kinetic values.
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (U/mg) |
| 3-Methyl-2-butanone | SADH-X2 | 15.2 | 2.4 |
| 3-Methyl-2-pentanone | SADH-X2 | 8.7 | 3.1 |
| Acetophenone | SADH-X2 | 2.1 | 4.7 |
| p-Chloro acetophenone | SADH-X2 | 1.5 | 9.3 |
Data adapted from kinetic characterization studies of alcohol dehydrogenases. cuvillier.de
Table 2: Example Inhibitor Characteristics for Related Reductase Enzymes This table illustrates how different stereoisomers can act as inhibitors, a common feature in stereospecific enzymes.
| Enzyme | Substrate | Inhibitor | Inhibition Type | Kᵢ/Kₘ Ratio |
| P. mevalonii HMG-CoA Reductase | (S)-HMG-CoA | (R)-HMG-CoA | Competitive | 0.7 ± 0.1 |
| Syrian Hamster HMG-CoA Reductase | (S)-HMG-CoA | (R)-HMG-CoA | Competitive | 0.6 ± 0.2 |
Data derived from studies on HMG-CoA reductase, an enzyme with high stereospecificity. nih.gov
Enzyme Engineering and Directed Evolution for Research Applications
The manipulation of enzymes involved in the biosynthesis of this compound, a key intermediate in the isoleucine pathway, has been a significant area of research. These efforts are primarily aimed at enhancing the production of this and related compounds for various biotechnological applications, including the synthesis of biofuels and specialty chemicals. The central enzyme in this pathway is ketol-acid reductoisomerase (KARI), which catalyzes the conversion of (2S)-2-aceto-2-hydroxybutyrate to (2R,3R)-2,3-dihydroxy-3-methylvalerate, a direct precursor to this compound. Enzyme engineering and directed evolution have been pivotal in modifying KARI for improved performance.
Enhancing Catalytic Efficiency
The native catalytic efficiency of ketol-acid reductoisomerase (KARI) can be a limiting factor in engineered metabolic pathways. mdpi.com Consequently, significant research has focused on improving its turnover rate (kcat) and substrate affinity (Km).
Computational and rational design approaches have been instrumental in identifying key residues for mutagenesis to enhance catalytic activity. One study employed a computational method to analyze the dynamics of substrate turnover, identifying mutations that could increase the population of enzyme conformations conducive to the reaction. nih.govnih.gov This approach, which focused on the isomerization step catalyzed by KARI, predicted that certain mutations could lead to a significant increase in the calculated kcat, by as much as (2 ± 1) × 104-fold for the substrate (2S)-acetolactate. nih.govnih.gov While the primary focus was on the precursor for isobutanol, the principles are applicable to the synthesis of isoleucine precursors. nih.gov The research identified eight promising mutants with substantially improved calculated specific activity compared to the wild-type enzyme. nih.govnih.gov
Directed evolution, often guided by computational insights, has also been a powerful tool. By creating libraries of mutant enzymes and screening for improved activity, researchers have successfully enhanced the performance of KARI. These approaches often involve iterative rounds of mutagenesis and selection to accumulate beneficial mutations.
Table 1: Computationally Designed KARI Mutants with Predicted Enhanced Catalytic Efficiency
| Mutant Variant | Predicted Fold Increase in kcat | Key Mutations |
| Mutant 1 | (2 ± 1) × 10^4 | Specific mutations not detailed in the abstract |
| Mutant 2-8 | Significant improvement | Specific mutations not detailed in the abstract |
This table is based on computational predictions for the substrate (2S)-acetolactate, with the underlying principles being applicable to the synthesis of this compound precursors. nih.govnih.gov
Altering Substrate Specificity
Ketol-acid reductoisomerase (KARI) naturally acts on two primary substrates: (2S)-acetolactate, leading to valine and leucine (B10760876) precursors, and (2S)-2-aceto-2-hydroxybutyrate, the precursor for isoleucine and subsequently this compound. nih.gov For dedicated production of isoleucine-derived compounds, altering the enzyme's substrate specificity to favor (2S)-2-aceto-2-hydroxybutyrate is highly desirable.
Research into the promiscuity of KARI enzymes from Streptomyces has shown that these enzymes can act on a variety of substrates. nih.gov This inherent flexibility suggests that altering substrate preference through targeted mutations is feasible. By analyzing the kinetic parameters of different KARI homologues with a range of substrates, researchers can identify key structural features that determine substrate recognition. nih.gov
Site-directed mutagenesis of the active site is a direct approach to altering substrate specificity. By identifying residues that interact with the substrate's side chains, it is possible to introduce mutations that create a more favorable binding pocket for the larger ethyl group of (2S)-2-aceto-2-hydroxybutyrate compared to the methyl group of (2S)-acetolactate. For instance, studies on Corynebacterium glutamicum KARI have identified key residues involved in substrate stabilization. nih.gov Modifying these residues could potentially shift the substrate preference.
Another critical aspect of altering specificity relates to the enzyme's cofactor requirement. Many native KARIs are dependent on NADPH. mdpi.comnih.gov However, for industrial fermentation processes, NADH is often a more abundant and cost-effective reducing equivalent. google.com Significant success has been achieved in engineering KARI to switch its cofactor preference from NADPH to NADH. This has been accomplished by targeting and mutating residues in the cofactor-binding pocket. google.com For example, a patent describes the creation of NADH-dependent KARI mutants by identifying and altering specific amino acid residues that are in close proximity to the 2'-phosphate of NADPH in the wild-type enzyme. google.com This alteration can lead to more efficient production in engineered microbial hosts where NADH is more readily available. google.com
Table 2: Examples of Engineered KARI for Altered Specificity
| Engineered Trait | Approach | Example Organism | Key Findings |
| Cofactor Specificity Switch | Site-directed mutagenesis of cofactor binding site | Pseudomonas fluorescens | Mutations at specific residues (e.g., positions 24, 33, 47, 50, 52, 53, 61, 80, 115, 156, 165, and 170) can switch preference from NADPH to NADH. google.com |
| Substrate Preference (Hypothetical) | Site-directed mutagenesis of active site residues | Corynebacterium glutamicum | Identification of key substrate-stabilizing residues provides targets for mutagenesis to favor larger substrates like (2S)-2-aceto-2-hydroxybutyrate. nih.gov |
Academic Synthetic Methodologies for 3s 2 Hydroxy 3 Methylpentanoic Acid and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of (3S)-2-hydroxy-3-methylpentanoic acid reveals several strategic disconnections. The primary disconnection is the C2-C3 bond, which simplifies the molecule to a two-carbon carbonyl equivalent and a three-carbon organometallic reagent. This approach, however, can be challenging in controlling the stereochemistry at both C2 and C3.
A more common and stereochemically reliable approach involves the disconnection of the C-O bond at the hydroxyl group or the C-C bond alpha to the carboxyl group. Key disconnections often lead back to readily available chiral precursors or intermediates that can be manipulated to install the desired stereocenters.
Key Disconnections for this compound:
| Disconnection Strategy | Precursors | Key Transformation |
| Aldol-type Disconnection | Propionaldehyde (B47417) and a chiral acetate (B1210297) enolate equivalent | Asymmetric aldol (B89426) reaction |
| α-Hydroxylation | A chiral pentanoic acid derivative | Enolate oxidation |
| Reduction of α-Keto Acid | 2-Keto-3-methylpentanoic acid | Asymmetric reduction |
| From Chiral Pool | L-isoleucine | Diazotization or enzymatic conversion |
One of the most powerful strategies involves an aldol-type disconnection. This approach constructs the carbon skeleton and sets the two contiguous stereocenters in a single step. For instance, the reaction between a chiral acetate enolate equivalent and propionaldehyde can furnish the desired 3-hydroxy-2-methylpentanoate framework. The stereochemical outcome is dictated by the nature of the chiral auxiliary or catalyst employed.
Another viable retrosynthetic pathway is the α-hydroxylation of a chiral pentanoic acid derivative. This method relies on the stereoselective introduction of the hydroxyl group at the C2 position of a pre-existing chiral pentanoic acid scaffold.
The reduction of the corresponding α-keto acid, 2-keto-3-methylpentanoic acid, is also a significant route. This strategy hinges on the availability of a stereoselective reducing agent, often a chiral hydride source or a biocatalyst, to control the formation of the (S)-hydroxyl group. hmdb.ca
Finally, leveraging the chiral pool, specifically the amino acid L-isoleucine which possesses the correct stereochemistry at the C3 position, presents a highly efficient pathway. Through deamination or enzymatic transformations, the amino group of isoleucine can be converted to a hydroxyl group, yielding the target molecule. researchgate.net
Asymmetric Synthesis Strategies
The development of asymmetric methods to synthesize enantiomerically pure this compound is crucial. These strategies can be broadly categorized into chiral auxiliary-based approaches, asymmetric catalysis, and chemoenzymatic synthesis.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed to afford the desired enantiomerically enriched product.
A prominent example is the use of Evans oxazolidinone auxiliaries . sigmaaldrich.com In this approach, an N-acyl oxazolidinone, derived from a chiral amino alcohol, serves as the chiral substrate. The enolization of this N-acyl derivative and its subsequent reaction with an aldehyde, such as propionaldehyde, proceeds through a highly organized, chelated transition state, leading to excellent diastereoselectivity in the resulting aldol adduct. wikipedia.org Subsequent cleavage of the chiral auxiliary from the aldol product yields the desired β-hydroxy acid with high enantiopurity. Sulfur-based chiral auxiliaries have also been shown to be effective in similar transformations. scielo.org.mxresearchgate.net
General Scheme for Evans Auxiliary-Based Aldol Reaction:
Acylation of a chiral oxazolidinone (e.g., derived from valine or phenylalanine) with propionyl chloride.
Formation of the boron enolate using a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base.
Diastereoselective aldol reaction with an appropriate aldehyde.
Removal of the chiral auxiliary under mild conditions (e.g., hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide) to yield the chiral β-hydroxy acid. sigmaaldrich.com
Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)
Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. Both organocatalysis and metal-catalyzed methods have been developed for the synthesis of chiral α-hydroxy acids.
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations enantioselectively. For the synthesis of α-hydroxy acids, proline and its derivatives have been employed in asymmetric aldol reactions. nih.gov These catalysts can activate the carbonyl electrophile and the enolizable nucleophile, facilitating a stereocontrolled C-C bond formation.
Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are highly effective catalysts for a variety of asymmetric transformations. For the synthesis of this compound and its stereoisomers, metal-catalyzed asymmetric hydrogenation of α,β-unsaturated esters or the asymmetric Michael addition to α,β-unsaturated carbonyl compounds are relevant strategies. sci-hub.se For instance, the homogeneous hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a rhodium catalyst can produce methyl dl-anti-3-hydroxy-2-methylpentanoate. orgsyn.org The use of chiral phosphine (B1218219) ligands with rhodium or ruthenium catalysts can induce high enantioselectivity in the hydrogenation of similar substrates.
Chemoenzymatic Synthesis Using Biocatalysts
Biocatalysts, such as enzymes, offer unparalleled stereoselectivity under mild reaction conditions. For the synthesis of this compound, the enzymatic reduction of the corresponding α-keto acid, 2-keto-3-methylpentanoic acid, is a highly effective method. This transformation is particularly relevant as 2-keto-3-methylpentanoic acid is a metabolite of L-isoleucine. hmdb.cahmdb.ca
Lactate (B86563) dehydrogenases (LDHs) and other oxidoreductases can catalyze the asymmetric reduction of α-keto acids to their corresponding α-hydroxy acids with high enantiomeric excess. The stereochemical outcome (R or S at the hydroxyl group) depends on the specific enzyme used. For example, L-LDH would typically produce the (S)-hydroxy acid.
Total Synthesis of this compound and Analogues for Research Purposes
The total synthesis of this compound and its stereoisomers often utilizes the asymmetric strategies mentioned above. A notable and direct approach involves the use of the corresponding chiral amino acid precursors. Specifically, the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate have been synthesized starting from L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine, respectively. researchgate.net This method takes advantage of the inherent chirality of the starting materials and typically involves the diazotization of the amino group to a hydroxyl group with retention of configuration at the C3 stereocenter.
Derivatization Strategies for Mechanistic Studies
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), and for mechanistic studies, this compound is often derivatized. Derivatization increases the volatility and thermal stability of the compound, allowing for better chromatographic separation and analysis. nih.gov
Common derivatization methods for α-hydroxy acids include:
Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst.
Silylation: The hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively, by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Acylation: The hydroxyl group can be acylated to form an ester, for example, by reaction with an acid anhydride (B1165640) or acyl chloride.
These derivatization techniques are crucial for the separation and quantification of the different stereoisomers of 2-hydroxy-3-methylpentanoic acid, which is essential for studying its metabolic pathways and the stereochemical course of its formation in biological systems. nih.gov
Isotopic Labeling for Metabolic Tracing Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. In the context of this compound, stable isotopes, such as ¹³C, are incorporated into its precursor, L-isoleucine, to follow its conversion and downstream metabolic pathways.
Metabolic Production from Labeled L-Isoleucine:
The primary method for producing isotopically labeled this compound for metabolic tracing is through the administration of labeled L-isoleucine to cell cultures or in vivo models. nih.govnih.gov As L-isoleucine is an essential amino acid, it is taken up by cells and metabolized through the branched-chain amino acid (BCAA) catabolic pathway. numberanalytics.comresearchgate.net
One of the key steps in this pathway is the transamination of L-isoleucine to its corresponding α-keto acid, (S)-2-keto-3-methylvaleric acid. This intermediate is then reduced to form 2-hydroxy-3-methylpentanoic acid. hmdb.cahmdb.ca By using uniformly labeled L-isoleucine, such as [U-¹³C]isoleucine, the resulting this compound will contain ¹³C atoms throughout its carbon skeleton, allowing for its detection and quantification by mass spectrometry-based techniques.
A study on glial cell metabolism demonstrated that when astrocyte-rich primary cultures were incubated with [U-¹³C]isoleucine, they released several ¹³C-labeled metabolites into the medium, including 2-oxo-3-methylvalerate, the direct precursor to 2-hydroxy-3-methylpentanoic acid. nih.gov This highlights the utility of labeled isoleucine in studying the production and secretion of its metabolites in specific cell types.
Research Applications:
The use of isotopically labeled this compound, generated from labeled L-isoleucine, is crucial for:
Metabolic Flux Analysis: Quantifying the rate of isoleucine catabolism and the flow of carbon through related metabolic pathways. nih.gov
Disease Research: Investigating metabolic dysregulation in diseases such as Maple Syrup Urine Disease (MSUD), where elevated levels of branched-chain amino acids and their metabolites, including 2-hydroxy-3-methylpentanoic acid, are observed. hmdb.canih.govbiosynth.com
Understanding Metabolic Responses: Studying the impact of dietary interventions, such as high-fat diets, on isoleucine metabolism and its contribution to metabolic health. wisc.edunih.gov
Table 1: Isotopically Labeled Precursors for this compound Synthesis in Metabolic Tracing
| Labeled Precursor | Resulting Labeled Metabolite | Analytical Technique | Research Application |
| [U-¹³C]L-Isoleucine | U-¹³C-2-Hydroxy-3-methylpentanoic acid | Mass Spectrometry, NMR | Metabolic flux analysis, Disease mechanism studies |
Synthesis of Inhibitors and Probes for Enzyme Studies
The structural motif of α-hydroxy acids is present in numerous biologically active molecules, and derivatives of 2-hydroxy-3-methylpentanoic acid have been explored as potential enzyme inhibitors. However, direct synthetic methodologies starting from this compound to create enzyme inhibitors or probes are not extensively documented in the scientific literature.
Instead, research has more commonly focused on the synthesis of inhibitors using structurally related amino acid derivatives. For instance, a study detailed the synthesis of arylsulfonamide derivatives of 2-amino-5-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid as inhibitors of ADAMTS7, a disintegrin and metalloproteinase with thrombospondin motifs. nih.gov While this precursor shares a similar pentanoic acid backbone with a methyl group at the 3-position, it is an amino acid derivative rather than a direct modification of this compound.
The general strategy in these syntheses involves utilizing the core amino acid structure and modifying the amino and carboxyl groups to introduce functionalities that can interact with the active site of a target enzyme. These modifications can include the addition of sulfonyl groups, amides, and other pharmacophores to create potent and selective inhibitors. nih.gov
Although direct examples are scarce, the potential to use this compound as a starting material for the synthesis of enzyme inhibitors remains. The hydroxyl and carboxyl groups offer reactive sites for chemical modification to generate a variety of derivatives that could be screened for inhibitory activity against different enzymes.
Advanced Analytical Methodologies for Research on 3s 2 Hydroxy 3 Methylpentanoic Acid
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are central to the analysis of (3S)-2-hydroxy-3-methylpentanoic acid, providing the means to separate it from complex mixtures and from its other stereoisomers. The choice of technique is dictated by the specific research question, ranging from stereochemical assignment to trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereochemical Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the stereochemical analysis of volatile or semi-volatile compounds. For non-volatile molecules like this compound, chemical derivatization is a prerequisite for GC-MS analysis. This process not only increases the volatility of the analyte but can also be used to introduce mass fragments that are characteristic of the original stereochemistry.
A common derivatization strategy involves the esterification of the carboxylic acid group followed by silylation of the hydroxyl group. For instance, the methyl ester, trimethylsilyl (B98337) (TMS) ether derivatives of all four stereoisomers of 2-hydroxy-3-methylpentanoic acid have been synthesized and analyzed by GC-MS. nih.govnih.gov This derivatization yields compounds that are amenable to gas chromatographic separation and produce distinct mass spectra.
The electron ionization (EI) mass spectra of the TMS derivatives of the diastereomeric pairs ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S)) are qualitatively similar but can show quantitative differences in ion abundances, which can aid in their identification when authentic standards are available. The mass spectra are characterized by specific fragment ions that are indicative of the structure. For example, a prominent ion at m/z 175 is often observed, corresponding to the cleavage between the C2 and C3 carbons.
| Stereoisomer | Derivatization Method | Key Mass Fragments (m/z) | Chromatographic Behavior |
|---|---|---|---|
| (2S,3S) and (2R,3R) | Esterification (CH3OH/HCl), Silylation (BSTFA) | 175, 147, 117, 73 | Separable from the (2S,3R)/(2R,3S) pair on achiral columns. |
| (2S,3R) and (2R,3S) | Esterification (CH3OH/HCl), Silylation (BSTFA) | 175, 147, 117, 73 | Separable from the (2S,3S)/(2R,3R) pair on achiral columns. |
To separate the enantiomeric pairs (e.g., (2S,3S) from (2R,3R)), chiral GC columns are necessary. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. hplc.eunih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for the trace analysis of this compound in complex biological matrices such as plasma, urine, and cell culture media. msu.edunih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of the analyte at very low concentrations.
Due to the polar nature and often poor ionization efficiency of small carboxylic acids in common electrospray ionization (ESI) sources, chemical derivatization is frequently employed to enhance detection sensitivity. researchgate.net Various derivatization reagents can be used to introduce a readily ionizable moiety onto the carboxylic acid group.
Common Derivatization Strategies for LC-MS Trace Analysis:
3-Nitrophenylhydrazine (3-NPH): This reagent, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), converts the carboxylic acid into a hydrazide derivative. These derivatives show excellent ionization in negative ESI mode and can be sensitively detected using Multiple Reaction Monitoring (MRM). nih.govwikipedia.org
O-Benzylhydroxylamine (O-BHA): Similar to 3-NPH, O-BHA derivatization enhances sensitivity and provides good chromatographic retention on reversed-phase columns. researchgate.net
4-Amino-1,1-dimethylpiperidin-1-ium iodide (ADMI): This reagent introduces a permanently charged quaternary amine group, leading to high ionization efficiency in positive ESI mode. researchgate.net
A typical LC-MS/MS method for trace analysis would involve sample preparation (e.g., protein precipitation or solid-phase extraction), derivatization, followed by separation on a reversed-phase column (e.g., C18) and detection by a tandem mass spectrometer operating in MRM mode. The MRM transitions are specific to the derivatized analyte, providing excellent selectivity. For instance, a method for the closely related 3-hydroxypentanoic acid has been developed with a validated range of 0.078–5 µg/mL in human plasma. hmdb.ca
| Derivatization Reagent | Ionization Mode | Precursor Ion [M-H]⁻ or [M+H]⁺ (m/z) | Product Ion(s) (m/z) | Typical Limit of Quantification (LOQ) |
|---|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | Negative ESI | 268.1 | 137.0 | Low ng/mL |
| O-Benzylhydroxylamine (O-BHA) | Positive ESI | 238.1 | Specific fragments depend on collision energy | Sub-fmol level |
Chiral Chromatography for Enantiomeric Purity Determination
Determining the enantiomeric purity of this compound is crucial, as the different stereoisomers may have distinct physiological effects. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose. np-mrd.orgnih.gov
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. These complexes have different stabilities, leading to different retention times.
Types of Chiral Stationary Phases for Hydroxy Acid Separation:
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs. They consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® columns). nih.govnih.gov These phases can be operated in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development. For acidic compounds like this compound, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.
Protein-based CSPs: Columns based on immobilized proteins such as α1-acid glycoprotein (B1211001) (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH) can also be effective for the separation of chiral acids. researchgate.netsigmaaldrich.com These separations are typically performed in reversed-phase mode, and the retention and enantioselectivity are highly dependent on the pH of the mobile phase.
Cyclodextrin-based CSPs: Derivatized β- and γ-cyclodextrins bonded to silica are another class of CSPs that can resolve a wide range of chiral compounds, including those with hydroxyl and carboxyl groups. np-mrd.org
The choice of the specific CSP and mobile phase composition is critical and often requires empirical screening to achieve optimal separation of the four stereoisomers of 2-hydroxy-3-methylpentanoic acid.
Spectroscopic Approaches for Structural Elucidation and Interaction Studies
Spectroscopic techniques provide invaluable information on the absolute configuration, conformation, and intermolecular interactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR can confirm the constitution of this compound. More advanced NMR techniques can provide insights into its three-dimensional conformation in solution and its binding to other molecules.
The analysis of proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which in turn helps to determine the preferred conformation of the flexible carbon backbone. For example, the coupling constants between the protons on C2, C3, and C4 can reveal the predominant staggered conformation (anti or gauche) around the C2-C3 and C3-C4 bonds.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close to each other in space, further constraining the conformational possibilities. In binding studies, changes in the chemical shifts or relaxation times of the NMR signals of this compound upon the addition of a binding partner (e.g., a protein) can identify the atoms involved in the interaction and provide information about the binding affinity. While specific detailed NMR studies on the conformation of this compound are not widely published, data for similar compounds like 2-hydroxy-3-methylbutyric acid are available and serve as a reference. hmdb.ca
| Proton | Chemical Shift (ppm) in D₂O | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~4.0 | d | ~4-5 |
| H3 | ~2.0 | m | - |
| CH₃ (at C3) | ~0.9 | d | ~7 |
| CH₃ (at C3) | ~0.8 | d | ~7 |
Circular Dichroism (CD) Spectroscopy for Chirality
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. wikipedia.org It is an essential technique for studying chiral molecules, as enantiomers exhibit opposite CD signals. CD spectroscopy can be used to determine the absolute configuration of this compound and to assess its enantiomeric purity. nih.gov
The CD spectrum of a chiral molecule is highly sensitive to its conformation. nih.gov For α-hydroxy acids, the electronic transitions of the carboxyl chromophore are often responsible for the observed CD signals in the far-UV region (around 200-240 nm). The sign and magnitude of the Cotton effect (the peak in the CD spectrum) are determined by the spatial arrangement of the substituents around the chiral center(s).
For this compound, the CD spectrum would be a unique fingerprint of its stereochemistry. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be assigned. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a useful tool for quantifying enantiomeric purity. Studies on similar chiral hydroxycarboxylic acids have shown that they exhibit distinct CD spectra, allowing for their stereochemical differentiation. researchgate.net
Radiochemical and Isotopic Methods for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system. The use of radiochemical and isotopic tracers is central to MFA, providing a dynamic view of metabolic pathways that is unattainable through static measurements of metabolite concentrations alone.
Principles of Isotopic Labeling for this compound Research
To study the metabolic flux related to this compound, isotopically labeled precursors are introduced into a biological system, such as cell cultures or whole organisms. Since this compound is a downstream product of L-isoleucine degradation, stable isotopes of L-isoleucine, such as ¹³C- or ¹⁵N-labeled L-isoleucine, are ideal tracers. qiagen.comisotope.com As the labeled L-isoleucine is metabolized, the isotopic label is incorporated into its downstream metabolites, including this compound.
The general pathway involves the transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoate, which is then oxidatively decarboxylated. qiagen.com this compound is formed via the reduction of 2-keto-3-methylvaleric acid. hmdb.ca By tracking the distribution and incorporation of the isotopic label in these and other related metabolites over time, researchers can map the flow of carbon and nitrogen atoms through the pathway.
Analytical Techniques for Isotope Detection
The analysis of isotopically labeled metabolites is primarily conducted using two highly sensitive techniques:
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry separates metabolites and measures the mass-to-charge ratio of their ions. This allows for the differentiation between unlabeled and isotopically labeled versions of a compound, providing a detailed profile of labeling patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect the presence and position of isotopic labels within a molecule, offering complementary information to MS-based methods.
Data Interpretation and Modeling
The data obtained from MS or NMR analysis are then used in computational models to calculate the flux through the relevant metabolic pathways. These models consider the known biochemical reactions and the measured isotopic enrichment to estimate the rate at which this compound is produced and consumed.
Hypothetical Experimental Design for Metabolic Flux Analysis
A plausible experimental design to investigate the metabolic flux of this compound is presented in the table below.
| Step | Description | Rationale |
| 1. Isotopic Tracer Selection | Utilize uniformly ¹³C-labeled L-isoleucine ([U-¹³C₆]L-isoleucine) as the tracer in a cell culture medium. | Ensures that all carbon atoms in the resulting metabolites originating from L-isoleucine will be labeled, allowing for comprehensive tracking. |
| 2. Cell Culture and Labeling | Culture a relevant cell line (e.g., hepatocytes, which are active in amino acid metabolism) in a medium containing the labeled L-isoleucine for a defined period. | Allows for the uptake and metabolism of the isotopic tracer by the cells. |
| 3. Metabolite Extraction | Harvest the cells and quench metabolic activity. Extract intracellular and extracellular metabolites. | Preserves the metabolic state of the cells at the time of harvesting and separates metabolites for analysis. |
| 4. Analytical Measurement | Analyze the extracted metabolites using LC-MS/MS to determine the isotopic enrichment in this compound and its precursors and downstream products. | Provides quantitative data on the incorporation of the ¹³C label into the target compound and related metabolites. |
| 5. Flux Calculation | Input the measured isotopic labeling data into a metabolic flux analysis software to compute the reaction rates in the L-isoleucine catabolic pathway. | Translates the raw analytical data into meaningful metabolic flux values, providing insights into the dynamics of the pathway. |
This approach would enable researchers to quantify the production and consumption rates of this compound under various physiological or pathological conditions.
High-Throughput Screening Methodologies for Enzyme Activity (Research Focus)
Identifying and characterizing the enzymes that produce and metabolize this compound are critical for understanding its biological role. High-throughput screening (HTS) provides a rapid and efficient means to test large libraries of chemical compounds for their ability to modulate the activity of these enzymes.
Target Enzymes
The primary enzyme responsible for the synthesis of this compound is likely a dehydrogenase that reduces (S)-3-methyl-2-oxopentanoate. Conversely, an oxidase or dehydrogenase would be responsible for its further metabolism. The development of an HTS assay would focus on monitoring the activity of these specific enzymes.
Principles of a High-Throughput Screening Assay
A common approach for developing an HTS assay for a dehydrogenase is to monitor the change in the concentration of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) cofactor.
Enzyme-Coupled Assay: The reaction of interest can be coupled to a second reaction that produces a detectable signal, such as a change in color or fluorescence.
Direct Detection of NAD(P)H: The production or consumption of NADH or NADPH can be directly measured by its absorbance at 340 nm or by its intrinsic fluorescence.
Development of a Fluorogenic HTS Assay
A hypothetical HTS assay for an enzyme that oxidizes this compound could be designed as follows:
| Component | Description | Purpose |
| Enzyme Source | Purified recombinant enzyme or cell lysate containing the enzyme of interest. | To catalyze the reaction. |
| Substrate | This compound. | The molecule to be acted upon by the enzyme. |
| Cofactor | NAD⁺ or NADP⁺. | To accept the electrons from the oxidation of the substrate. |
| Detection Reagent | A fluorogenic probe that reacts with the product of the enzymatic reaction or a coupled enzymatic system that generates a fluorescent signal upon NADH/NADPH production. | To generate a measurable signal that is proportional to enzyme activity. |
| Assay Plate | Multi-well plates (e.g., 384- or 1536-well) for simultaneous testing of many compounds. | To enable high-throughput screening. |
| Test Compounds | A library of small molecules to be screened for inhibitory or activating effects. | To identify potential modulators of the enzyme's activity. |
Assay Workflow and Data Analysis
The assay would be performed by mixing the enzyme, substrate, cofactor, and a test compound in each well of the microplate. After an incubation period, the fluorescence would be measured using a plate reader. A decrease or increase in the fluorescent signal compared to a control would indicate an inhibitor or activator, respectively.
Illustrative HTS Assay Parameters
The following table outlines key parameters for a hypothetical HTS assay for an enzyme that metabolizes this compound.
| Parameter | Value/Condition |
| Assay Principle | Fluorescence-based detection of NADH production. |
| Enzyme | Putative (3S)-2-Hydroxy-3-methylpentanoate dehydrogenase. |
| Substrate Concentration | Determined by Kₘ value of the enzyme. |
| Cofactor | NAD⁺ |
| Detection System | Diaphorase coupled with a resazurin-based fluorogenic probe. |
| Assay Volume | 10-50 µL per well. |
| Plate Format | 384-well or 1536-well plate. |
| Readout | Fluorescence intensity at an appropriate excitation/emission wavelength. |
The development and application of such HTS methodologies are essential for the discovery of novel chemical probes and potential therapeutic agents targeting the metabolism of this compound.
Biological Roles and Mechanistic Investigations of 3s 2 Hydroxy 3 Methylpentanoic Acid in Biological Systems
Role as an Intermediate in Specialized Metabolite Production
(3S)-2-Hydroxy-3-methylpentanoic acid serves as a crucial building block in the biosynthesis of specialized secondary metabolites, particularly in fungi. Its most well-documented role is as a precursor in the synthesis of phomopsins, a class of toxic cyclic hexapeptides produced by the fungus Phomopsis leptostromiformis. pnas.orgillinois.edu These mycotoxins are known for their potent antimitotic activity.
Radiolabeling studies have demonstrated that L-isoleucine is a highly efficient precursor for the production of phomopsin A. nih.govasm.org The metabolic pathway involves the conversion of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvaleric acid, which is then reduced to form 2-hydroxy-3-methylpentanoic acid. This hydroxy acid is subsequently incorporated into the growing peptide chain of phomopsin. The biosynthesis of phomopsins is a complex process involving a pathway for ribosomally synthesized and post-translationally modified peptides (RiPPs). pnas.orgillinois.edu
In addition to phomopsins, other microbial products may incorporate this or structurally similar hydroxy acids. For instance, various polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by bacteria as carbon and energy storage materials, can contain diverse hydroxy acid monomers, including 3-hydroxy-2-methylvaleric acid. oup.com The incorporation of such branched monomers is dependent on the substrate availability and the specificity of the PHA synthase enzyme. oup.com
| Metabolite | Producing Organism | Role of this compound | Key Evidence | Citation |
|---|---|---|---|---|
| Phomopsin A | Phomopsis leptostromiformis (Fungus) | Precursor/Building Block | Radiolabeling studies show efficient incorporation of [U-14C]isoleucine into phomopsin. The biosynthetic gene cluster contains enzymes for post-translational modification of a precursor peptide. | pnas.orgnih.govasm.org |
| Polyhydroxyalkanoates (PHAs) | Various Bacteria (e.g., from activated sludge) | Potential Monomeric Unit (as 3-hydroxy-2-methylvaleric acid) | Analysis of PHAs from activated sludge revealed the presence of various methyl-branched hydroxy acid constituents. | oup.com |
Potential as a Signaling Molecule in Inter-Organismal Interactions
While direct evidence for this compound as a signaling molecule is limited, the roles of structurally similar metabolites in microbial communication suggest a potential function. Metabolites, including organic acids, are known to mediate complex inter-kingdom interactions. nih.gov
Plants and microbes release a wide array of metabolites into the rhizosphere to communicate. Alpha-hydroxy acids are known components of plant metabolism and can be found in root exudates. nih.govresearchgate.net While not specifically demonstrated for this compound, it is plausible that its presence, as a product of either plant or microbial isoleucine metabolism, could influence the behavior of associated organisms. For example, it could act as a chemoattractant or a chemorepellent, or modulate gene expression in rhizosphere bacteria or fungi. The compound has been reported to be present in Nicotiana tabacum (tobacco). nih.gov
In mixed microbial communities, metabolic cross-feeding and signaling are critical for structuring the ecosystem. nih.gov The production and secretion of organic acids can alter the local environment (e.g., pH) and serve as nutrient sources for other microbes. As a derivative of amino acid metabolism, this compound could play a role in the metabolic interplay between different microbial species. For example, its production by fermentative bacteria could provide a carbon source for other organisms capable of utilizing it. Furthermore, some microbial signaling molecules are fatty acid derivatives; given its classification as a hydroxy fatty acid, a role in processes like quorum sensing, while speculative, cannot be ruled out without further investigation. nih.govnih.gov
Involvement in Cellular Energy Homeostasis and Redox Balance
The production of α-hydroxy acids is intrinsically linked to cellular redox balance. This compound is formed by the reduction of its corresponding α-keto acid, 2-keto-3-methylvaleric acid. hmdb.cafoodb.ca This conversion typically utilizes NADH or NADPH as the electron donor, thus consuming reducing equivalents.
2-Keto-3-methylvaleric acid + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺
This reaction is catalyzed by dehydrogenase enzymes, potentially including certain lactate (B86563) dehydrogenase isoforms. hmdb.canih.gov Conversely, the oxidation of the hydroxy acid back to the keto acid generates reducing power by producing NAD(P)H. nih.gov Therefore, the ratio of the hydroxy acid to the keto acid can reflect and influence the intracellular NAD(P)H/NAD(P)⁺ ratio, a critical indicator of the cell's redox state and energy status.
In some metabolic contexts, such as under hypoxic conditions or when central metabolic pathways are overloaded, the production of hydroxy acids can serve as an "electron sink" to regenerate NAD⁺, which is essential for maintaining flux through glycolysis. nih.gov While this has been extensively studied for lactate and 2-hydroxyglutarate, a similar role can be postulated for this compound in organisms that produce it in significant quantities, helping to maintain redox homeostasis during metabolic stress. nih.gov
Interplay with Other Metabolic Pathways (Excluding Clinical Human Data)
The primary metabolic context for this compound is the catabolism of the branched-chain amino acid L-isoleucine. hmdb.caasm.org The isoleucine biosynthetic and catabolic pathways are deeply embedded within the central metabolism of bacteria, fungi, and plants.
The biosynthesis of isoleucine requires precursors from central carbon metabolism, including pyruvate (B1213749) and acetyl-CoA, linking its production directly to the metabolic state of the cell. asm.org In microorganisms like Saccharomyces cerevisiae and Escherichia coli, this hydroxy acid is a known metabolite. nih.govnih.gov
Once formed from isoleucine, this compound can be further metabolized. Its oxidation back to 2-keto-3-methylvaleric acid allows it to re-enter the main isoleucine degradation pathway. rupahealth.com This pathway ultimately breaks the carbon skeleton down into acetyl-CoA and propionyl-CoA, which are key intermediates that feed into the tricarboxylic acid (TCA) cycle and other central metabolic routes. nih.gov Therefore, the metabolism of this compound is directly connected to cellular energy production and the synthesis of other essential biomolecules. In some bacteria, multiple distinct pathways exist for isoleucine metabolism, highlighting metabolic diversity and adaptation. nih.gov
Genetic and Genomic Approaches to Unraveling Biological Function
Genetic and genomic studies have been instrumental in understanding the synthesis and role of this compound, primarily through the investigation of specialized metabolite biosynthesis.
The most significant progress has come from the characterization of the phomopsin biosynthetic gene cluster (phom) in Phomopsis leptostromiformis. pnas.orgillinois.edu Genomic sequencing and subsequent gene knockout experiments identified the genes responsible for producing the precursor peptide and the enzymes required for its extensive post-translational modifications, which include the incorporation of the isoleucine-derived hydroxy acid. pnas.orgnih.gov These studies revealed that the pathway is part of a larger, widespread family of fungal RiPPs (ribosomally synthesized and post-translationally modified peptides) termed dikaritins. pnas.org
| Gene/Enzyme Class | Organism Type | Function | Method of Identification | Citation |
|---|---|---|---|---|
phom gene cluster | Fungi (P. leptostromiformis) | Biosynthesis of phomopsin, which contains a 2-hydroxy-3-methylpentanoic acid moiety. | Genome sequencing, gene knockout, and transcriptional analysis. | pnas.orgnih.gov |
| Lactate Dehydrogenase-like enzymes | General | Potential reduction of 2-keto-3-methylvaleric acid to 2-hydroxy-3-methylpentanoic acid. | Inference from metabolic databases and studies on related keto acid reductions. | hmdb.cafoodb.ca |
| 2-Hydroxy Acid Dehydrogenases | Plants, Microbes | Oxidation of 2-hydroxy acids to 2-keto acids, linking the compound to redox balance. | Enzymatic assays and characterization in various model organisms. | nih.gov |
(Methyl)malonate Semialdehyde Dehydrogenases (mmsA) | Bacteria (Cupriavidus necator) | Degradation of related hydroxy acids (e.g., 3-hydroxypropionate), providing a model for identifying degradation pathways. | Bioinformatics and transcriptomics (RNA-seq) followed by gene deletion. | nih.gov |
Beyond specific pathways, transcriptomic analyses can reveal genes that are differentially expressed in the presence of a metabolite, providing clues to its function. For example, studies on how bacteria like Cupriavidus necator metabolize other hydroxy acids have used RNA-sequencing to identify the specific dehydrogenases and downstream processing enzymes involved, a strategy that could be applied to unravel the complete metabolic network for this compound in other organisms. nih.gov
Structural and Computational Investigations of 3s 2 Hydroxy 3 Methylpentanoic Acid and Its Interactions
Crystallographic Studies of Enzyme-Ligand Complexes Involving (3S)-2-Hydroxy-3-methylpentanoic Acid
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule, including the intricate complexes formed between enzymes and their ligands. scispace.comnumberanalytics.com While crystal structures of this compound itself are not widely reported, significant insights can be gleaned from studies of the enzyme responsible for its formation: ketol-acid reductoisomerase (KARI), also known as acetohydroxyacid isomeroreductase. nih.govnih.gov This enzyme catalyzes the conversion of a precursor molecule into a dihydroxy valerate, a key step in the biosynthesis of branched-chain amino acids like isoleucine. nih.gov
Studies on plant acetohydroxy acid isomeroreductase have revealed detailed snapshots of the enzyme's active site. nih.gov The crystal structure of this enzyme, complexed with the cofactor NADPH, two magnesium ions, and a competitive inhibitor, N-hydroxy-N-isopropyloxamate, has been solved at a high resolution of 1.65 Å. nih.gov This inhibitor acts as a transition state analog, providing a model for how the natural substrate, a precursor to this compound, binds.
The active site is located at the interface between two domains of the enzyme: an N-terminal NADPH-binding domain and a C-terminal helical domain. scispace.com The two essential Mg2+ ions are held in place by interactions with the inhibitor and are bridged by the carboxylate group of an aspartate residue. nih.gov The binding pocket is well-defined, with both hydrophobic and polar regions that accommodate the substrate. nih.gov
Further crystallographic work on KARI from various organisms, including Azotobacter vinelandii, has expanded our understanding of this enzyme class. rcsb.org These studies have highlighted conformational changes that occur upon binding of the cofactor and metal ions, demonstrating the dynamic nature of the enzyme's active site. rcsb.org The binding of NADPH appears to induce a closing of the active site, a motion that is critical for catalysis. rcsb.org
| Enzyme Source | PDB ID | Resolution (Å) | Bound Ligands | Key Findings |
|---|---|---|---|---|
| Spinach | Not specified in search results | 1.65 | NADPH, 2xMg2+, N-hydroxy-N-isopropyloxamate | Active site at domain interface; two Mg2+ ions bridged by aspartate. nih.gov |
| Azotobacter vinelandii | 4XIY | 2.50 | Polyethylene glycol | Revealed conformational changes upon cofactor and metal ion binding. rcsb.org |
Molecular Dynamics Simulations and Docking Studies
While crystallography provides static pictures, molecular dynamics (MD) simulations and docking studies offer a dynamic view of how this compound interacts with its biological environment, particularly with enzymes. nih.govnih.gov These computational methods are invaluable for predicting binding affinities and analyzing the conformational flexibility of the compound.
This compound is a flexible molecule, and its conformation can change depending on its environment (e.g., in aqueous solution versus bound to an enzyme). MD simulations can track the movements of every atom in the molecule and its surroundings over time, revealing the preferred conformations and the transitions between them. nih.gov For instance, an MD simulation of this compound in water would show how its hydroxyl and carboxyl groups interact with the solvent. A more complex simulation including the KARI enzyme would illustrate how the molecule adapts its shape to fit within the active site and how its presence influences the enzyme's own flexibility. nih.gov
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical (QM) calculations are employed to study the details of chemical reactions at the electronic level. researchgate.net For the formation of this compound, this involves the reduction of its precursor, 2-Keto-3-methylvaleric acid. healthmatters.io QM methods, often combined with molecular mechanics in what is known as QM/MM, can be used to model the reaction mechanism within the enzyme's active site. rsc.org
A QM/MM study of a similar enzyme, HMG-CoA reductase, which also catalyzes a reduction reaction, demonstrates the power of this approach. rsc.org Such a study on KARI could elucidate the precise roles of the Mg2+ ions and surrounding amino acid residues in stabilizing the transition state of the reaction. It could also help to explain the stereospecificity of the reaction, which leads to the (3S) configuration of the product.
Bioinformatics Approaches to Pathway Prediction and Enzyme Homology
Bioinformatics provides the tools to understand the broader metabolic context of this compound and to identify related enzymes in other organisms. The isoleucine biosynthesis pathway, in which this compound is an intermediate, is well-documented in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp These databases provide detailed maps of metabolic pathways, showing the enzymes involved and the connections to other metabolic routes. genome.jp
Transcriptomic analysis of organisms engineered for enhanced L-isoleucine production has revealed the upregulation of genes in related pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis, which provide the necessary precursors and energy. nih.gov This systems-level view is crucial for understanding the regulation of the isoleucine biosynthesis pathway.
Future Directions and Emerging Research Avenues for 3s 2 Hydroxy 3 Methylpentanoic Acid
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive, systems-level understanding of the role of (3S)-2-Hydroxy-3-methylpentanoic acid requires the integration of various "omics" data. Transcriptomics, for instance, has already been employed to elucidate the genetic effects of modifying metabolic pathways related to L-isoleucine synthesis in Escherichia coli. nih.govacs.org By analyzing the transcriptome, researchers can identify the up-regulation or down-regulation of genes in response to metabolic perturbations, such as the knockout of threonine metabolism pathways, which has been shown to increase L-isoleucine production. nih.govacs.org This approach reveals how carbon flow is redirected through pathways like the tricarboxylic acid (TCA) cycle and glycolysis to favor the synthesis of isoleucine and its metabolites. nih.govacs.org
Advanced Bioengineering Strategies for Targeted Production or Manipulation
Metabolic engineering offers powerful tools for the targeted production of valuable amino acids and their derivatives. Significant progress has been made in engineering strains of Escherichia coli and Corynebacterium glutamicum for the enhanced production of L-isoleucine, the precursor to this compound. nih.govacs.orgnih.gov These strategies often involve the inactivation of competing metabolic pathways to redirect carbon flow towards the desired product. For example, knocking out genes involved in threonine degradation has been shown to significantly increase L-isoleucine yields in E. coli. nih.govacs.org
Future bioengineering strategies will likely focus on more sophisticated manipulations. This includes the use of feedback-resistant enzymes to overcome the natural regulatory mechanisms that limit production. nih.gov Growth-coupled production systems, where the synthesis of the target molecule is linked to cell growth, are also a promising avenue for developing more efficient cell factories. nih.gov Furthermore, optimizing the redox balance within the cell by engineering pathways to use NADH instead of NADPH, and enhancing the transport systems for the efflux of the final product, are key areas for improvement. nih.gov The development of these advanced cell factories will not only be beneficial for the industrial production of L-isoleucine but could also be adapted for the specific overproduction or controlled manipulation of this compound levels for research purposes.
Development of Novel Research Tools and Probes
Advancements in the study of chiral molecules like this compound are heavily reliant on the development of new research tools and analytical methods. The ability to separate and quantify specific stereoisomers is paramount, as different isomers can have vastly different biological effects. nih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases are vital techniques for this purpose. nih.gov The integration of these methods with microfluidics systems offers the potential for high-throughput, on-chip chiral analysis. nih.gov
Another emerging area is the development of novel molecular probes and capsules. For instance, researchers have created chiral capsules from natural compounds like terpenes that can encapsulate non-chiral dyes and induce chiroptical properties. isct.ac.jpsciencedaily.com Such tools could potentially be adapted to create specific probes for this compound, allowing for its detection and visualization within complex biological systems. Furthermore, advances in synthetic chemistry, such as new C-H functionalization techniques, provide more efficient and selective ways to build complex chiral molecules. drugdiscoverynews.com These methods could be used to synthesize labeled versions of this compound and its isomers for use as tracers in metabolic studies. The development of materials that can be used in targeted drug delivery systems is also a promising area of research for chiral molecules. musechem.com
Addressing Unresolved Questions in Stereochemical Control and Biological Specificity
A significant challenge in the study of this compound is understanding the precise mechanisms of stereochemical control during its biosynthesis and the specific biological roles of its different stereoisomers. There are four possible stereoisomers of 2-hydroxy-3-methylpentanoic acid, and their biological activities can differ significantly. hmdb.ca For example, elevated levels of certain isomers are found in patients with maple syrup urine disease (MSUD), highlighting their clinical relevance. hmdb.cahmdb.ca
Future research must focus on elucidating the stereospecificity of the enzymes involved in the isoleucine catabolic pathway. numberanalytics.com While it is known that the conversion of L-isoleucine involves several enzymatic steps, the exact stereochemical outcomes of each reaction are not fully understood in all organisms. rsc.org Studies using stereospecifically labeled isotopes will be crucial in tracing the fate of atoms and determining the configuration of the products at each step. rsc.org Answering these questions will require a combination of enzymology, structural biology, and advanced analytical chemistry. A deeper understanding of the biological specificity of each stereoisomer will be essential for interpreting metabolomic data correctly and for understanding the pathophysiology of metabolic disorders like MSUD.
Potential for Discovery of New Enzymatic Activities
The metabolic pathways involving this compound may harbor as-yet-undiscovered enzymatic activities. The promiscuous nature of some enzymes means they can catalyze secondary reactions that are not part of their primary metabolic function, providing a fertile ground for the evolution of new pathways. researchgate.net For instance, research has shown that alternate pathways for isoleucine biosynthesis exist in some organisms, such as the citramalate-dependent pathway found in Geobacter sulfurreducens. asm.orgresearchgate.net
Future research will likely leverage genome mining and structure-guided functional prediction to identify novel enzymes. nih.gov By searching for genes that are co-localized with known enzymes in the isoleucine pathway or by identifying proteins with structural homology to known hydroxylases or dehydrogenases, new catalysts may be discovered. nih.gov For example, novel lysine (B10760008) hydroxylases have been identified within the clavaminic acid synthase-like superfamily, demonstrating the potential for finding new enzymes that can perform specific regio- and stereoselective hydroxylations. nih.gov The discovery of new enzymes that can synthesize or modify this compound could open up new possibilities for biocatalysis and the production of valuable chiral building blocks. eurekalert.org Furthermore, understanding the complete enzymatic repertoire involved in its metabolism could reveal new regulatory mechanisms and connections to other metabolic pathways. utsa.edu
Q & A
Q. What is the biochemical role of (3S)-2-hydroxy-3-methylpentanoic acid in human metabolism?
- Methodological Answer : This compound is an intermediate in L-isoleucine catabolism, generated via the reduction of 2-keto-3-methylvaleric acid (KMVA) by lactate dehydrogenase. It is elevated in Maple Syrup Urine Disease (MSUD) due to impaired branched-chain ketoacid dehydrogenase activity. Researchers can quantify it in urine or plasma using LC-MS/MS or GC-MS to diagnose MSUD .
Q. How is this compound synthesized from amino acid precursors?
- Methodological Answer : A stereoselective synthesis starts with L-isoleucine. The amino group is deaminated using sodium nitrite in sulfuric acid at 0°C, followed by aqueous workup to yield (2S,3S)-2-hydroxy-3-methylpentanoic acid. Key steps include maintaining low temperatures to prevent racemization and purification via recrystallization . Table 1 : Reaction Conditions for Synthesis
| Precursor | Reagents | Temperature | Yield |
|---|---|---|---|
| L-Isoleucine | NaNO₂, H₂SO₄ | 0°C | 82% |
Q. What analytical techniques confirm the presence of this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detection at m/z 132.16 (negative mode) .
- GC-MS : Derivatize with BSTFA and analyze using a DB-5MS column. Characteristic fragments include m/z 73 (TMS group) and m/z 147 (carboxylic acid fragment) .
Advanced Research Questions
Q. How are stereoisomers of 2-hydroxy-3-methylpentanoic acid resolved in natural product studies?
- Methodological Answer : Enantioselective HPLC with a chiral column (e.g., Phenomenex Chirex 3126) and a mobile phase of 15% acetonitrile in 2 mM CuSO₄ achieves baseline separation. Retention times for (2S,3S)-Hmpa: 31.7 min; (2R,3R)-Hmpa: 19.7 min . For absolute configuration, apply Marfey’s method using L-FDLA derivatization and compare retention times with synthetic standards .
Q. How to address contradictions in stereochemical assignments of depsipeptides containing this hydroxy acid?
- Methodological Answer : In Porpoisamides A and B, both epimers contained (2S,3S)-Hmpa despite differing configurations in other residues. To resolve such discrepancies:
- Perform advanced 2D NMR (e.g., NOESY) to confirm spatial proximity of stereocenters.
- Validate via total synthesis of epimers and compare spectroscopic data .
Q. What strategies optimize enantiomeric purity in large-scale synthesis?
- Methodological Answer :
- Catalytic Asymmetric Reduction : Use chiral catalysts (e.g., Ru-BINAP) for ketone intermediates.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and selectively crystallize .
Table 2 : Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Purity (ee) |
|---|---|---|
| Catalyst | Ru-BINAP | >98% |
| Solvent | Ethanol/Water | 95% |
Data Interpretation & Contradictions
Q. Why do some studies report conflicting solubility data for this hydroxy acid?
- Methodological Answer : Discrepancies arise from pH-dependent solubility (pKa ~3.2). For accurate measurements:
- Use the shake-flask method at physiological pH (7.4) with UV quantification.
- Account for temperature effects (e.g., 25°C vs. 37°C) and ionic strength .
Q. How to validate the metabolic flux of L-isoleucine to 2-hydroxy-3-methylpentanoic acid in disease models?
- Methodological Answer :
- Use stable isotope tracing (¹³C-L-isoleucine) in cell cultures.
- Analyze isotopic enrichment via LC-HRMS and model flux using software like INCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
